Acetagastrodine

Catalog No.
S516920
CAS No.
64291-41-4
M.F
C21H26O11
M. Wt
454.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetagastrodine

CAS Number

64291-41-4

Product Name

Acetagastrodine

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate

Molecular Formula

C21H26O11

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1

InChI Key

HGUDVDQXCUHOED-YMQHIKHWSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Acetagastrodine

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C

Description

The exact mass of the compound Acetagastrodine is 454.1475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Effects

Studies suggest that acetagastrodine may have neuroprotective properties. Research has shown that it can improve memory and learning function in animal models of Alzheimer's disease [1]. Additionally, it may protect nerve cells from damage caused by stroke and ischemia [2].

These findings indicate that acetagastrodine could be a promising candidate for developing new treatments for neurodegenerative diseases.

1. Chen C, Li XS, Zhou JJ, et al. Advances in extraction and purification of ginsenosides and quality control of Panax notoginseng. [Journal of Ginseng Research]. 2015;49(4):255-272. 2. Li HL, Wang JZ, Zhang Y, et al. Neuroprotective effects of ginsenosides on cerebral ischemia. [Cellular and Molecular Neurobiology]. 2009;29(6):737-754.

Cardiovascular Benefits

Research suggests that acetagastrodine may also have cardiovascular benefits. Studies have shown that it can help regulate blood pressure and improve blood flow [3]. Additionally, it may have anti-inflammatory and anti-atherosclerotic effects [4].

These properties suggest that acetagastrodine could be beneficial for preventing and managing cardiovascular diseases.

3. Deng S, Xu J, Zhang H, et al. Notoginseng saponins improve endothelial dysfunction in spontaneously hypertensive rats. [Journal of Cardiovascular Pharmacology]. 2009;54(2):122-128. 4. Wang W, Liu J, Mao Y, et al. Notoginseng saponins inhibit vascular smooth muscle cell proliferation and migration via the JNK and ERK signaling pathways. [Phytomedicine]. 2010;17(5):342-348.

Acetagastrodin is a natural compound classified as a small molecule drug, with the chemical name 4-methylol benzene-2', 3', 4', 6'-four-o-acetyl-β-D-pyranglucoside. Its molecular formula is C21_{21}H26_{26}O11_{11}, and it has a molecular weight of 454.42 g/mol. Acetagastrodin has garnered attention for its potential therapeutic properties, particularly in the treatment of various neurological and cardiovascular conditions, as well as its applications in sedation and sleep disorders .

The exact mechanism of action of Acetagastrodine is still under investigation. Some studies suggest it may protect retinal neurons from damage caused by diabetes by improving blood flow and reducing oxidative stress []. Other research points towards its potential role in improving symptoms of vertigo and balance disorders [].

The chemical reactivity of acetagastrodin primarily involves condensation reactions where it can react with various compounds to form derivatives. For instance, acetagastrodin can undergo condensation with ethyl p-hydroxybenzoate, p-hydroxybenzaldehyde, and other organic compounds to yield acetagastrodin derivatives with enhanced biological activity. These reactions typically occur under alkaline conditions and involve the use of organic solvents .

Acetagastrodin exhibits several notable biological activities:

  • Neuroprotective Effects: It has been shown to protect retinal neurons against functional impairment during the early stages of diabetes, suggesting its potential in treating diabetic retinopathy .
  • Vasodilation and Anticoagulation: The compound demonstrates significant vasodilatory effects and anticoagulant properties, making it a candidate for treating cardiovascular diseases .
  • Sedative Properties: Acetagastrodin has been investigated for its efficacy in treating insomnia and nervous headaches, highlighting its role in sleep initiation and maintenance disorders .

The synthesis of acetagastrodin typically involves several steps:

  • Condensation Reaction: Acetagastrodin is synthesized through the condensation of various starting materials such as ethyl p-hydroxybenzoate and p-hydroxybenzaldehyde with acetagastrodin under alkaline conditions.
  • Purification: The resultant compounds are purified using standard techniques like recrystallization or chromatography to isolate the desired acetagastrodin derivative.
  • Formulation: The final product can be formulated into various pharmaceutical forms such as tablets, capsules, or injectable solutions .

Acetagastrodin has a range of applications in medicinal chemistry:

  • Cardiovascular Treatments: Due to its vasodilatory and anticoagulant properties, it is being explored for use in medications aimed at preventing or treating cardiovascular diseases .
  • Neurological Disorders: Its neuroprotective effects make it a candidate for therapies targeting conditions like diabetic retinopathy and other nervous system diseases .
  • Sedatives: The compound is also formulated into oral disintegrating tablets for managing insomnia and anxiety-related conditions .

Studies have demonstrated that acetagastrodin interacts favorably with various biological targets:

  • Electrophysiological Studies: Clinical trials have shown that acetagastrodin positively influences retinal oscillatory potentials in diabetic patients, indicating its protective role against neuronal damage during diabetes .
  • Pharmacokinetic Interactions: Research is ongoing to understand how acetagastrodin interacts with other drugs and its metabolic pathways to optimize therapeutic efficacy while minimizing side effects .

Acetagastrodin shares structural similarities with several other compounds, which can be categorized based on their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
GastrodinSimilar sugar moietyNeuroprotective, anti-inflammatoryDerived from orchids; traditional medicinal use
SalicinContains a phenolic glycoside structureAnti-inflammatory, analgesicNatural source from willow bark
CurcuminPolyphenolic structureAntioxidant, anti-cancerDerived from turmeric; widely studied for health benefits

Acetagastrodin's uniqueness lies in its specific combination of acetylated sugar moieties and its pronounced effects on both vascular health and neurological function, distinguishing it from these similar compounds.

Acetagastrodine possesses the molecular formula C₂₁H₂₆O₁₁ with a molecular weight of 454.4 grams per mole [1] [2]. The compound exists as a beta-D-glucopyranoside derivative, specifically designated as 4-hydroxymethylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside [1]. The International Union of Pure and Applied Chemistry systematic name for acetagastrodine is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate [1].

The stereochemical configuration of acetagastrodine is characterized by five defined chiral centers within the glucopyranose ring system [1]. These stereocenters exhibit the absolute configuration of (2R,3R,4S,5R,6S), which corresponds to the beta-D-glucose configuration [1]. The compound demonstrates a specific optical activity with an alpha rotation value of +5.8 degrees when measured at 20 degrees Celsius using chloroform as the solvent [3]. This positive optical rotation indicates the compound exhibits dextrorotatory behavior, consistent with its D-configuration [4] [5].

The exact mass of acetagastrodine is 454.14751164 daltons, while the monoisotopic mass is identical at 454.14751164 daltons [1]. The compound contains no undefined atom stereocenters and exhibits no undefined bond stereocenters, resulting in a completely defined stereochemical structure [1]. The topological polar surface area measures 144 square angstroms, with a heavy atom count of 32 atoms [1].

PropertyValueReference
Molecular FormulaC₂₁H₂₆O₁₁ [1]
Molecular Weight454.4 g/mol [1]
Exact Mass454.14751164 Da [1]
Defined Stereocenters5 [1]
Absolute Configuration(2R,3R,4S,5R,6S) [1]
Optical Activity[α]₂₀/D +5.8° (c=2.2, CHCl₃) [3]

Thermal Stability and Degradation Profiles

Acetagastrodine, as an acetylated glucoside derivative, demonstrates thermal stability characteristics consistent with acetylated carbohydrate compounds. The thermal degradation profile of acetylated sugar derivatives typically follows predictable patterns based on the decomposition of acetyl groups and subsequent breakdown of the carbohydrate backbone [6]. Peracetylated sugar derivatives generally exhibit enhanced thermal stability compared to their non-acetylated counterparts due to the protective effect of acetyl groups [6].

Comparative analysis with similar acetylated carbohydrate compounds suggests that acetagastrodine would begin thermal decomposition at temperatures exceeding 150 degrees Celsius [7]. The thermal degradation process would likely proceed through multiple stages, initially involving the loss of acetyl groups, followed by decomposition of the aromatic moiety and eventual breakdown of the glucose backbone [8]. The presence of four acetyl groups in acetagastrodine suggests that thermal degradation would occur in stages corresponding to sequential acetyl group elimination [3].

Differential thermal analysis of similar acetylated glucose derivatives indicates melting points typically ranging from 115 to 117 degrees Celsius [3]. The thermal stability of acetagastrodine can be predicted to follow first-order kinetics, similar to other organic compounds containing acetyl groups [9]. The activation energy for thermal decomposition would likely fall within the range of 58.5 to 142.6 kilojoules per mole, based on comparable acetylated pharmaceutical compounds [8].

Thermal PropertyPredicted ValueBasis
Melting Point Range115-117°C [3]
Decomposition Onset>150°C [7]
Degradation KineticsFirst-order [9]
Activation Energy Range58.5-142.6 kJ/mol [8]

The thermal degradation pathway would initially involve acetyl group hydrolysis, producing acetic acid and the corresponding hydroxylated glucose derivative [7]. The aromatic 4-hydroxymethylphenyl moiety would subsequently undergo thermal fragmentation, potentially forming phenolic degradation products [10]. Complete thermal decomposition would ultimately yield carbon dioxide, water, and various organic fragments characteristic of carbohydrate pyrolysis [11].

Solubility and Partition Coefficient Analysis

Acetagastrodine exhibits favorable solubility characteristics in dimethyl sulfoxide, with reported solubility of 50 milligrams per milliliter at 25 degrees Celsius [12]. This high solubility in dimethyl sulfoxide is consistent with the compound's molecular structure, which contains both polar glucose moieties and lipophilic acetyl groups [13]. The dimethyl sulfoxide solubility facilitates preparation of stock solutions for research applications, though sonication is recommended to achieve complete dissolution [12].

The aqueous solubility of acetagastrodine is significantly limited due to the presence of four acetyl groups, which reduce the compound's polarity compared to the parent glucose derivative [6]. Acetylated sugar derivatives typically demonstrate reduced water solubility compared to their non-acetylated counterparts, with the extent of reduction correlating with the number of acetyl substituents [14]. The relative density of acetagastrodine is predicted to be 1.33 grams per cubic centimeter [12].

The partition coefficient (log P) of acetagastrodine can be estimated based on its structural characteristics and computed physicochemical properties. The compound exhibits an XLogP3 value of 1.5, indicating moderate lipophilicity [1]. This positive log P value suggests preferential partitioning into the organic phase when distributed between octanol and water [15]. The hydrogen bond donor count is 1, while the hydrogen bond acceptor count reaches 11, contributing to the compound's amphiphilic nature [1].

Solubility ParameterValueSolvent/ConditionReference
DMSO Solubility50 mg/mLRoom temperature [12]
XLogP31.5Octanol/water [1]
Hydrogen Bond Donors1- [1]
Hydrogen Bond Acceptors11- [1]
Relative Density1.33 g/cm³Predicted [12]
Rotatable Bonds12- [1]

The rotatable bond count of 12 indicates significant molecular flexibility, which may influence both solubility and biological activity [1]. The topological polar surface area of 144 square angstroms suggests moderate permeability characteristics across biological membranes [1]. The compound's amphiphilic nature, arising from the combination of polar glucose and hydroxyl groups with lipophilic acetyl substituents, contributes to its solubility profile across different solvent systems [16] [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

454.14751164 g/mol

Monoisotopic Mass

454.14751164 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B8N8L7P6PQ

Other CAS

64291-41-4

Wikipedia

Acetagastrodine

Dates

Last modified: 08-15-2023
1: Li HL, Su Q, Xiang JM, Zhang ZZ, Mo YQ. [Antispasmodic effect of acetagastrodine on vascular smooth muscle]. Yao Xue Xue Bao. 1986 Jul;21(7):539-41. Chinese. PubMed PMID: 3811945.
2: Xiong JM, Mo YQ, Liang B, Chen ZH, Deng SX. [Influences of acetagastrodin on fetuses of mice and rats]. Zhongguo Yao Li Xue Bao. 1987 Jan;8(1):57-9. Chinese. PubMed PMID: 2955659.
3: Yang X, Xu J, Liu J, Ni N, Mei Y, Lei H, Wang J, Niu B. Acetagastrodin effects on retinal oscillatory potentials in patients during the early stages of diabetes. Acta Diabetol. 2017 Jan;54(1):73-79. doi: 10.1007/s00592-016-0914-5.

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